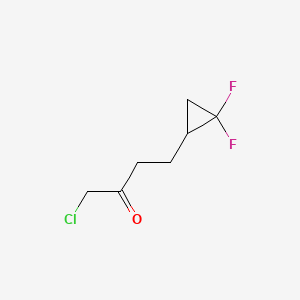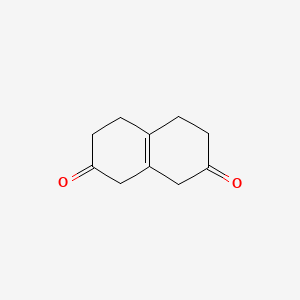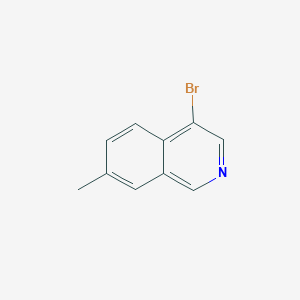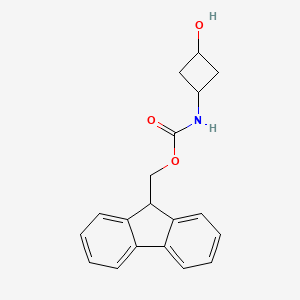
1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one is an organic compound characterized by the presence of a chloro group, a difluorocyclopropyl ring, and a butanone moiety
Preparation Methods
The synthesis of 1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by chlorination and subsequent functional group transformations. The reaction conditions typically involve the use of strong bases and halogenating agents under controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one can be compared with other similar compounds, such as:
- 1-Chloro-2,4-difluorobenzene
- 4-Chloro-1-butanol
- 1-Chloro-2-butanone
These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of the difluorocyclopropyl ring in this compound imparts unique characteristics, making it distinct from other related compounds .
Properties
Molecular Formula |
C7H9ClF2O |
|---|---|
Molecular Weight |
182.59 g/mol |
IUPAC Name |
1-chloro-4-(2,2-difluorocyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H9ClF2O/c8-4-6(11)2-1-5-3-7(5,9)10/h5H,1-4H2 |
InChI Key |
FVADZTSWUCFJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)CCC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)

![Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13461282.png)


![rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B13461295.png)

![Bis(oxalic acid), tert-butyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}azetidine-1-carboxylate](/img/structure/B13461306.png)
![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-YL)methanol](/img/structure/B13461310.png)



![[(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
